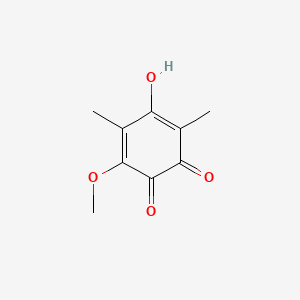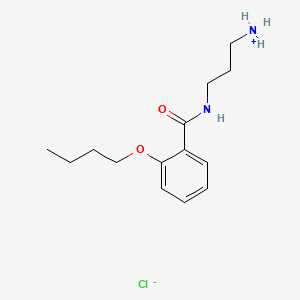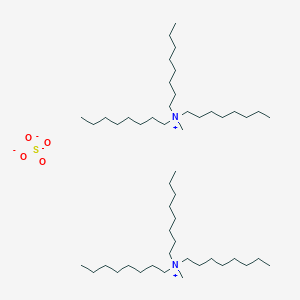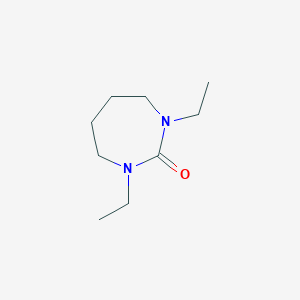![molecular formula C20H20O3 B14450055 2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 77566-45-1](/img/structure/B14450055.png)
2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione is a complex organic compound with a unique structure that includes a naphthopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl and pentenyl groups: These groups are added through alkylation reactions, using reagents such as methyl iodide and 4-methylpent-3-en-1-yl bromide.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphorene: A related compound with a similar structure but different functional groups.
Bergamotene: Another compound with a bicyclic structure and similar functional groups.
Uniqueness
2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its specific combination of functional groups and its naphthopyran core. This gives it distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
77566-45-1 |
|---|---|
Formule moléculaire |
C20H20O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-methyl-2-(4-methylpent-3-enyl)benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C20H20O3/c1-13(2)7-6-11-20(3)12-10-16-17(21)14-8-4-5-9-15(14)18(22)19(16)23-20/h4-5,7-10,12H,6,11H2,1-3H3 |
Clé InChI |
FJVGQTAHBWYCEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


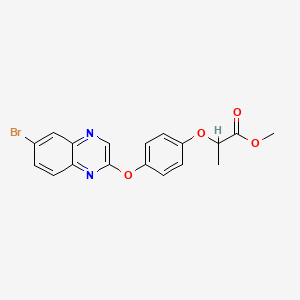


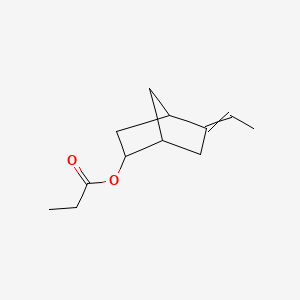

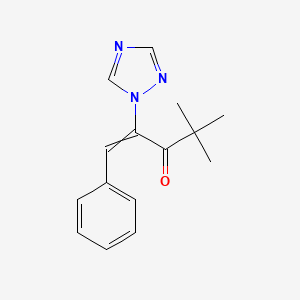
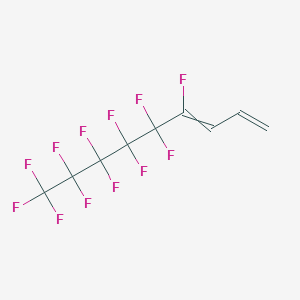
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
